BAY-4931

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

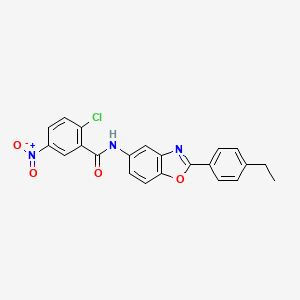

C22H16ClN3O4 |

|---|---|

Molecular Weight |

421.8 g/mol |

IUPAC Name |

2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide |

InChI |

InChI=1S/C22H16ClN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27) |

InChI Key |

WFEBALYYDASKIV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of BAY-4931: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-4931 is a potent, selective, and covalent inverse-agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows. Developed as a chemical probe, this compound serves as a valuable tool for investigating the in vitro biology of PPARγ inverse-agonism, particularly in the context of cancer therapeutics.[5][6][7]

Core Mechanism of Action: Covalent Inverse-Agonism of PPARγ

This compound exerts its effects by directly binding to PPARγ, a ligand-activated nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation. Unlike PPARγ agonists which activate the receptor, this compound functions as an inverse-agonist. This means it not only blocks the binding of activating ligands but also reduces the basal activity of the receptor.

The key to this compound's mechanism is its covalent modification of the PPARγ protein. This irreversible binding leads to a stabilized interaction with the nuclear receptor corepressors, NCOR1 and NCOR2.[6][8] The stabilized PPARγ-corepressor complex leads to the transcriptional repression of PPARγ target genes, which in turn results in antiproliferative effects in cancer cell lines with PPARγ activation.[5][6]

Signaling Pathway

The signaling pathway of this compound's action on PPARγ is depicted below:

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (PPARγ Inverse-Agonist Activity) | 0.17 nM | Cellular Reporter Assay | [1][2][3][4] |

| IC50 (Proliferation Inhibition) | 3.4 nM | UM-UC-9 (Bladder Cancer) | [1][3] |

Table 2: Selectivity Profile

| Target | Activity | Reference |

| PPARα | No significant activity (IC50 > 50 µM) | [3] |

| PPARδ | No significant activity (IC50 > 50 µM) | [3] |

| PXR | No significant activity (IC50 > 50 µM) | [3] |

| CYP2C8 | Inhibited | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.

PPARγ Inverse-Agonist Cellular Reporter Assay

This assay quantifies the ability of a compound to repress the transcriptional activity of PPARγ.

Methodology:

-

Cell Culture: Cells (e.g., HEK293T) are transiently transfected with expression vectors for full-length human PPARγ and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.

-

Compound Treatment: Transfected cells are seeded in multi-well plates and treated with a serial dilution of this compound.

-

Incubation: Cells are incubated with the compound for 24-48 hours.

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase signal is normalized to a control (e.g., vehicle-treated cells), and the IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay (UM-UC-9)

This assay determines the effect of this compound on the growth of the PPARγ-amplified UM-UC-9 bladder cancer cell line.

Methodology:

-

Cell Seeding: UM-UC-9 cells are seeded in multi-well plates at a low density.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT, CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or luminescence values are used to generate a dose-response curve, from which the IC50 for proliferation inhibition is determined.

Co-crystallization of this compound with PPARγ

X-ray crystallography provides a high-resolution view of the binding mode of this compound to the PPARγ ligand-binding domain (LBD).

Methodology:

-

Protein Expression and Purification: The ligand-binding domain of human PPARγ is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Complex Formation: The purified PPARγ LBD is incubated with an excess of this compound and a peptide corresponding to the nuclear receptor-interacting domain of the NCOR2 corepressor.

-

Crystallization: The protein-ligand-corepressor complex is subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from a suitable crystal, and the three-dimensional structure is solved and refined to reveal the atomic-level interactions between this compound, PPARγ, and the corepressor peptide.

Conclusion

This compound is a highly potent and selective covalent inverse-agonist of PPARγ. Its mechanism of action, centered on the stabilization of the PPARγ-corepressor complex, has been well-characterized through a variety of in vitro assays. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound as a chemical probe to further explore the therapeutic potential of PPARγ inverse-agonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]

- 4. tebubio.com [tebubio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

BAY-4931: A Potent Covalent Inverse-Agonist of PPARγ

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2] As a master regulator of these processes, PPARγ has emerged as a significant therapeutic target for various diseases, including type 2 diabetes and, more recently, certain types of cancer.[1][3] In particular, the discovery of PPARγ inverse-agonists, which suppress the basal transcriptional activity of the receptor, has opened new avenues for therapeutic intervention, especially in cancers driven by PPARγ activation, such as muscle-invasive luminal bladder cancer.[1][4]

This technical guide focuses on BAY-4931, a novel and potent covalent inverse-agonist of PPARγ.[1][5] this compound distinguishes itself through its high potency and covalent mechanism of action, offering a valuable tool for probing the biology of PPARγ inverse-agonism and a promising scaffold for the development of new cancer therapeutics.[1][4] This document will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: PPARγ Inverse-Agonism

Unlike agonists that activate PPARγ, inverse-agonists like this compound stabilize a receptor conformation that actively represses gene transcription. This is achieved by promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2, to the PPARγ/Retinoid X Receptor (RXR) heterodimer on the DNA.[1][6] The binding of this compound to the PPARγ ligand-binding domain (LBD) induces a conformational change in the activation function-2 (AF-2) helix (H12), creating a binding surface for corepressors and leading to the silencing of target gene expression.[6][7] The covalent nature of this compound's interaction with a specific cysteine residue in the PPARγ LBD contributes to its high potency and sustained activity.

Quantitative Data

The potency and efficacy of this compound have been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Assay | Parameter | Value (nM) | Reference(s) |

| PPARγ Inverse-Agonist Activity | IC50 | 0.17 | [5] |

| LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment Assay | EC50 | 5.8 | [8] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value (nM) | Reference(s) |

| RT112-FABP4-NLucP Cellular Reporter Assay | CHO | IC50 | 0.4 | [8] |

| UM-UC-9 Cell Proliferation Assay | UM-UC-9 | IC50 | 3.4 | [5][8] |

Table 3: Selectivity Profile of this compound

| Receptor | Assay Type | Parameter | Value (µM) | Reference(s) |

| PPARα | Reporter Assay (CHO) | IC50 | >50 | [8] |

| PPARδ | Reporter Assay (CHO) | IC50 | >50 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide (NCOR2). The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled NCOR2 peptide.

Protocol:

-

Reagent Preparation: Prepare solutions of GST-tagged PPARγ-LBD, terbium-labeled anti-GST antibody, fluorescein-labeled NCOR2 peptide, and serial dilutions of this compound in the appropriate assay buffer.

-

Compound Plating: Dispense the this compound dilutions into a 384-well assay plate.

-

Receptor Addition: Add the GST-PPARγ-LBD solution to each well.

-

Detection Mix Addition: Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled NCOR2 peptide to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Plate Reading: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

-

Data Analysis: Calculate the ratio of the emission at 520 nm to 495 nm. Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

RT112-FABP4-NLucP Cellular Reporter Assay

This cell-based reporter assay measures the transcriptional activity of PPARγ. RT112 cells are engineered to express a luciferase reporter gene (NLucP) under the control of a PPARγ-responsive promoter (FABP4). Inhibition of PPARγ activity by an inverse-agonist leads to a decrease in luciferase expression.

References

- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Cellosaurus cell line UM-UC-9 (CVCL_2753) [cellosaurus.org]

- 3. Correction to “Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UM-UC-9 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Structure-Activity Relationship of BAY-4931: A Covalent PPARγ Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2][3] This document provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and the experimental methodologies used in its characterization. The development of this compound has provided a valuable chemical probe for studying the biology of PPARγ inverse agonism and presents a potential therapeutic avenue in diseases such as cancer, particularly in muscle-invasive luminal bladder cancer where PPARγ is a key lineage driver.[4]

Mechanism of Action

This compound functions as a covalent inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist activity, an inverse agonist reduces the basal or constitutive activity of the receptor. This compound achieves this by covalently binding to the PPARγ ligand-binding domain. This binding event stabilizes the recruitment of the nuclear receptor corepressor 2 (NCOR2), leading to the repression of PPARγ target gene transcription.[5][6] X-ray crystallography studies have revealed that this compound extends towards the NCOR2 peptide, promoting a stabilized interaction.[5][6] This is facilitated by a water-mediated network and hydrophobic interactions from the para-ethyl group on the benzoxazole core of this compound.[5][6]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs was systematically explored by modifying three key structural regions: the NCOR-interacting ring, the central benzoxazole core, and the covalent warhead.[5]

NCOR-Interacting Ring

Modifications to the ring system that interacts with the NCOR2 corepressor revealed a strong preference for para-substituted aryl rings. The para-ethyl substitution, as seen in this compound, was found to be optimal. This substitution fits into a hydrophobic niche formed between PPARγ and the NCOR2 peptide, enhancing the stability of the complex.[5][6]

Central Core

The central benzoxazole core was found to be crucial for activity. Attempts to replace the amide linker with a sulfonamide resulted in a loss of activity.[5] This suggests that the specific geometry and electronic properties of the benzoxazole and amide linker are critical for proper orientation within the ligand-binding pocket and interaction with key residues.

Covalent Warhead

The covalent warhead, a chloro-nitro-arene moiety, is essential for the covalent interaction with the receptor. Structure-activity studies showed that less reactive warheads, achieved by replacing the electron-withdrawing nitro group with other substituents, led to a significant decrease or complete loss of activity.[5] Similarly, removing or altering the position of the covalent warhead resulted in inactive compounds.[5]

Logical Relationship of SAR

Caption: Logical overview of this compound's structure-activity relationship.

Quantitative Data

The potency of this compound and related compounds was evaluated in various biochemical and cellular assays.

| Compound | NCOR2 Recruitment IC50 (nM) | NCOR2 Recruitment Emax (%) | Cellular Reporter Assay IC50 (nM) | Cellular Reporter Assay Emax (%) | UM-UC-9 Proliferation IC50 (nM) |

| This compound | 1.8 | 113 | 0.17 | 112 | 3.4 |

| Analog 6a | 13 | 75 | 1.1 | 100 | - |

| Analog 6h | 2.5 | 103 | 0.38 | 108 | - |

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069".[5]

Experimental Protocols

LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay

This biochemical assay measures the ability of a compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

Methodology:

-

Recombinant GST-tagged PPARγ-LBD is incubated with a terbium-labeled anti-GST antibody and a fluorescein-labeled NCOR2 peptide.

-

Test compounds are added at varying concentrations.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor when in close proximity (i.e., when the corepressor is recruited to the LBD).

-

The TR-FRET signal is proportional to the extent of corepressor recruitment. IC50 and Emax values are determined by fitting the dose-response data to a four-parameter logistic equation.

RT112-FABP4-NLucP Cellular Reporter Assay

This cellular assay quantifies the inverse agonist activity of compounds on PPARγ-mediated gene transcription.

Methodology:

-

The RT112 bladder cancer cell line, which endogenously expresses high levels of PPARγ, is engineered with a reporter construct containing the FABP4 promoter driving the expression of a destabilized NanoLuc luciferase (NLucP).

-

Cells are plated and treated with a range of concentrations of the test compounds.

-

Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

A decrease in luminescence indicates repression of PPARγ transcriptional activity. IC50 and Emax values are calculated from the dose-response curves.

UM-UC-9 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of the compounds on a PPARγ-amplified cancer cell line.

Methodology:

-

UM-UC-9 cells are seeded in multi-well plates.

-

The cells are treated with various concentrations of the test compounds.

-

The plates are incubated for a defined period (e.g., 7 days).[2][5]

-

Cell viability or proliferation is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The IC50 value, representing the concentration at which a 50% reduction in cell proliferation is observed, is determined from the dose-response curve.

Experimental Workflow

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a highly potent and selective covalent inverse agonist of PPARγ, developed through a systematic structure-based design and SAR optimization process. Its unique mechanism of action, involving the stabilization of the PPARγ-NCOR2 complex, has been elucidated through a combination of biochemical, cellular, and structural biology studies. The detailed SAR and experimental data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology, and may guide the future development of novel therapeutics targeting PPARγ.

References

- 1. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

BAY-4931: A Technical Guide to its Mechanism of Corepressor Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent, selective, and covalent inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] As a nuclear receptor, PPARγ plays a crucial role in regulating gene expression. In contrast to agonists that activate PPARγ, inverse agonists like this compound stabilize a receptor conformation that preferentially recruits corepressors, leading to the transcriptional repression of target genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with corepressors, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The information presented here is primarily derived from the seminal publication, "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069".

Mechanism of Action: Enhanced Corepressor Recruitment

This compound exerts its function by modulating the interaction of PPARγ with coregulatory proteins. The binding of this compound to the ligand-binding domain of PPARγ induces a conformational change that promotes the recruitment of the nuclear receptor corepressors NCOR1 and NCOR2.[4][5][6] This stabilized interaction with corepressors is central to its inverse agonist activity.

Structural studies have revealed that this compound, when covalently bound to PPARγ, extends towards the NCOR2 peptide, stabilizing its recruitment.[4][7] Specifically, a para-ethyl substitution on the this compound molecule fits into a niche formed between the receptor and the corepressor, contributing to a more stable complex.[4][7] This enhanced recruitment of corepressors displaces coactivators, leading to the repression of PPARγ target gene transcription.

The following diagram illustrates the signaling pathway of this compound.

Caption: Signaling pathway of this compound leading to gene repression.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cellular Reporter Assay | RT112-FABP4-NLucP | IC50 | 0.17 nM | [1][2] |

| Cell Proliferation Assay | UM-UC-9 | IC50 | 3.4 nM | [2] |

| Corepressor Recruitment Assay | PPARγ / NCOR2 peptide | EC50 | Data not explicitly provided in abstract | [4][7] |

| Kinase Selectivity | PPARA, PPARD, PXR | IC50 | >50 µM | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay

This assay quantifies the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide from NCOR2 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Diagram:

Caption: Workflow for the TR-FRET based corepressor recruitment assay.

Detailed Steps:

-

Compound Dispensing: Serially diluted this compound is dispensed into a microplate.

-

Reagent Addition: A mixture of GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody is added to the wells.

-

Peptide Addition: A fluorescein-labeled peptide corresponding to the NCOR2 receptor interaction domain is added.

-

Incubation: The plate is incubated to allow for the binding of the components.

-

Signal Detection: The TR-FRET signal is read on a plate reader. Excitation of the terbium donor (at 340 nm) leads to energy transfer to the fluorescein acceptor (emission at 520 nm) if the proteins are in close proximity, indicating recruitment. The emission of the donor is also measured (at 495 nm).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from a dose-response curve.

RT112-FABP4-NLucP Cellular Reporter Assay

This assay measures the inverse agonist activity of this compound in a cellular context. The RT112 cell line is engineered to express a luciferase reporter (NLucP) under the control of a PPARγ-responsive promoter (FABP4).

Logical Relationship Diagram:

References

- 1. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - American Chemical Society - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

The Covalent Binding of BAY-4931 to PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-inducible transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] It has long been a therapeutic target for type 2 diabetes, with agonist drugs like thiazolidinediones. However, the associated side effects of full PPARγ activation have spurred the development of alternative modulation strategies, including partial agonism and inverse agonism.[2] Covalent ligands offer a unique approach to modulate PPARγ activity with potentially improved duration of action and selectivity.[1] This technical guide provides an in-depth overview of the covalent binding of BAY-4931, a potent and selective PPARγ inverse agonist, to its target.

This compound belongs to a series of chloro-nitro-arene covalent inverse-agonists of PPARγ. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the PPARγ ligand-binding pocket (LBP), leading to the recruitment of corepressors and subsequent repression of target gene transcription.[3] This guide will detail the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the key structural features of the this compound-PPARγ complex.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound and related compounds with PPARγ.

Table 1: Biochemical Activity of this compound and Related Compounds

| Compound | PPARγ:NCOR2 TR-FRET (EC50, nM) | PPARγ:NCOR2 TR-FRET (Emax, %) | PPARγ:MED1 TR-FRET (IC50, nM) |

| This compound | 7.9 | 100 | 16 |

| BAY-0069 | 2.5 | 100 | 8.8 |

| T0070907 | 100 | 60 | 180 |

EC50: Half-maximal effective concentration; Emax: Maximum effect; IC50: Half-maximal inhibitory concentration. Data from time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Table 2: Cellular Activity of this compound and Related Compounds

| Compound | RT112-FABP4-NLucP Repression (IC50, nM) | UM-UC-9 Cell Proliferation (IC50, nM) |

| This compound | 4.9 | 2.54 |

| BAY-0069 | 2.1 | Not Reported |

| T0070907 | 130 | Not Reported |

IC50: Half-maximal inhibitory concentration. Data from a cellular reporter assay and a cell proliferation assay.

Experimental Protocols

PPARγ:Corepressor/Coactivator TR-FRET Assays

These assays were utilized to quantify the ability of this compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and coregulator peptides.[3][4]

a. PPARγ:NCOR2 TR-FRET Assay (Inverse Agonist Mode):

-

Principle: This assay measures the recruitment of a fluorescently labeled corepressor peptide (NCOR2) to the GST-tagged PPARγ-LBD in the presence of a terbium-labeled anti-GST antibody. Ligand-induced recruitment brings the terbium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal.

-

Reagents:

-

GST-PPARγ-LBD

-

Fluorescently labeled NCOR2 peptide

-

Terbium-labeled anti-GST antibody

-

Assay buffer

-

Test compounds (e.g., this compound)

-

-

Procedure:

-

Add test compounds to wells of a 384-well plate.

-

Add a mixture of GST-PPARγ-LBD and the fluorescently labeled NCOR2 peptide to the wells.

-

Add the terbium-labeled anti-GST antibody.

-

Incubate for 2 hours at room temperature.

-

Read the plate on a suitable TR-FRET plate reader, measuring emission at 495 nm and 520 nm after excitation at 340 nm.

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the compound concentration to determine EC50 and Emax values.

-

b. PPARγ:MED1 TR-FRET Assay (Antagonist Mode):

-

Principle: This assay measures the ability of a compound to inhibit the recruitment of a fluorescently labeled coactivator peptide (MED1) to the PPARγ-LBD.

-

Procedure: The protocol is similar to the NCOR2 assay, but a fluorescently labeled MED1 coactivator peptide is used instead of the NCOR2 peptide.[4]

Cellular Reporter Gene Assay

This assay was used to assess the functional consequence of this compound binding on PPARγ-mediated gene transcription in a cellular context.

-

Principle: A bladder cancer cell line (RT112) was engineered to express a reporter gene (NanoLuc luciferase, NLucP) under the control of a PPARγ-responsive promoter (FABP4). Inhibition of PPARγ activity by an inverse agonist leads to a decrease in luciferase expression.

-

Cell Line: RT112-FABP4-NLucP

-

Procedure:

-

Seed the RT112-FABP4-NLucP cells in a 96-well plate.

-

The following day, treat the cells with a dose range of the test compound (e.g., this compound).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the IC50 value.

-

X-ray Crystallography

To elucidate the structural basis of the covalent interaction, the crystal structure of the PPARγ LBD in complex with this compound and the NCOR2 corepressor peptide was determined.[5]

-

Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional arrangement of atoms in the complex.

-

Procedure:

-

Protein Expression and Purification: Express the human PPARγ LBD (amino acids 203-477) in E. coli and purify it using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified PPARγ LBD with a molar excess of this compound and the NCOR2 peptide.

-

Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a variety of buffer conditions, precipitants, and temperatures.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known PPARγ structure as a search model. Refine the atomic coordinates against the experimental data. The PDB ID for the structure of PPARγ in complex with this compound and NCOR2 is 8AQN.[5][6]

-

Visualizations

Signaling Pathway of PPARγ Inverse Agonism by this compound

Caption: Covalent binding of this compound to PPARγ induces corepressor recruitment and transcriptional repression.

Experimental Workflow for the Characterization of this compound

Caption: Workflow for the discovery and characterization of this compound as a covalent PPARγ inverse agonist.

Molecular Interactions of this compound with the PPARγ Ligand-Binding Pocket

Caption: Key molecular interactions of this compound within the PPARγ ligand-binding pocket.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

The Pharmacology of BAY-4931: A Covalent Inverse-Agonist of PPARγ

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of BAY-4931, a potent and selective covalent inverse-agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This compound has emerged as a valuable research tool for investigating the biological roles of PPARγ inverse-agonism, particularly in the context of oncology. This document details the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a chloro-nitro-arene covalent inverse-agonist that targets the ligand-activated nuclear receptor PPARγ.[1][2] PPARγ is a key regulator of adipogenesis and is implicated in the pathology of various diseases, including cancer.[3] In certain cancers, such as muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[1][2]

Unlike PPARγ agonists which activate the receptor, this compound functions as an inverse-agonist. It stabilizes the interaction between PPARγ and the nuclear receptor corepressors NCOR1 and NCOR2.[1][2] This enhanced recruitment of corepressors leads to the transcriptional repression of PPARγ target genes, which in turn can induce antiproliferative effects in cancer cell lines that are dependent on PPARγ signaling.[1][3][4] The covalent nature of this compound's binding contributes to its high potency.

Signaling Pathway of this compound

The signaling cascade initiated by this compound's interaction with PPARγ is depicted below.

Caption: Signaling pathway of this compound as a PPARγ inverse-agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Efficacy

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| NCOR2 Recruitment Assay | Biochemical | IC₅₀ | 0.17 nM | [5][6] |

| Cellular Reporter Assay | RT112-FABP4-NLucP | IC₅₀ | Not Reported | [4] |

| Proliferation Assay | UM-UC-9 | IC₅₀ | 3.4 nM | [5] |

Table 2: In Vitro ADME and Physicochemical Properties

| Parameter | Condition | Value | Reference |

| Human Microsomal Stability | - | Moderately Stable | [3][4] |

| Rat Hepatocyte Stability | 1 µM, 1.5 h | Highly Metabolized | [3][4] |

| Caco-2 Permeability | - | Favorable | [3][4] |

| P-glycoprotein Efflux | - | No significant efflux | [4] |

| Aqueous Solubility | - | Poorly Soluble | [3][4] |

| Glutathione Stability | 500 µM | Stable | [4] |

Table 3: Selectivity Profile

| Enzyme | Inhibition | Reference |

| CYP2C8 | Inhibited | [5] |

| Other CYPs | Not specified as inhibited | [5] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

NCOR2 Recruitment Assay (Biochemical Potency)

This assay quantifies the ability of a compound to promote the interaction between PPARγ and its corepressor NCOR2.

Workflow:

Caption: Workflow for the NCOR2 recruitment assay.

Protocol:

-

Recombinant PPARγ protein is immobilized on an assay plate.

-

Serial dilutions of this compound are added to the wells.

-

A labeled peptide corresponding to the nuclear receptor interaction domain of NCOR2 is added.

-

The plate is incubated to allow for the formation of the PPARγ-compound-NCOR2 complex.

-

The signal, which is proportional to the amount of recruited NCOR2, is measured using a suitable detection method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

-

Data are analyzed to calculate the IC₅₀ value, representing the concentration of this compound required to achieve 50% of the maximal corepressor recruitment.

RT112-FABP4-NLucP Cellular Reporter Assay (Cellular Activity)

This assay measures the inverse-agonist activity of this compound in a cellular context.

Protocol:

-

The RT112 bladder cancer cell line is engineered to express a reporter construct. This construct contains the firefly luciferase (NLucP) gene under the control of a promoter with a PPARγ response element (from the FABP4 gene).

-

Cells are treated with varying concentrations of this compound.

-

As an inverse-agonist, this compound will lead to the repression of the reporter gene transcription.

-

Luciferase activity is measured, and a decrease in signal indicates inverse-agonist activity.

-

The IC₅₀ value is determined from the dose-response curve.[4]

UM-UC-9 Proliferation Assay (Antiproliferative Effects)

This assay assesses the impact of this compound on the growth of a PPARγ-dependent cancer cell line.

Protocol:

-

UM-UC-9 bladder cancer cells, which exhibit PPARG gene amplification, are seeded in multi-well plates.[4]

-

The cells are treated with a range of this compound concentrations for 7 days.[5]

-

Cell proliferation is measured using a standard method, such as a colorimetric assay (e.g., MTT or resazurin) or cell counting.

-

The IC₅₀ value for proliferation inhibition is calculated.[5]

In Vivo Pharmacodynamics

While this compound demonstrates robust in vitro activity, its in vivo application is limited by imperfect physicochemical properties.[1][3][4] Studies have shown modest pharmacodynamic target regulation in vivo.[1][3][4] These limitations include poor solubility and high metabolism in rats.[3][4] Despite these challenges, this compound serves as a critical tool for in vitro investigations into the biology of PPARγ inverse-agonism.[1][3][4]

Conclusion

This compound is a potent and selective covalent inverse-agonist of PPARγ with significant in vitro activity. Its mechanism of action, involving the enhanced recruitment of corepressors NCOR1 and NCOR2, leads to the repression of PPARγ target genes and subsequent antiproliferative effects in relevant cancer cell models. Although in vivo studies are hampered by its pharmacokinetic profile, this compound remains an invaluable pharmacological tool for dissecting the roles of PPARγ in health and disease. Further optimization of this chemical series may lead to the development of novel therapeutics targeting PPARγ-driven cancers.

References

- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]

BAY-4931: A Technical Guide to its Core Mechanism and Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-4931, a potent and selective covalent inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). The document details its mechanism of action, summarizes key experimental findings, and explores its therapeutic potential across various cancer types, with a primary focus on the existing data in bladder cancer.

Introduction

This compound is a novel therapeutic agent that targets PPARγ, a ligand-activated nuclear receptor. In certain cancers, particularly muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[1][2] this compound functions as an inverse agonist, a mechanism that actively represses the receptor's basal transcriptional activity, leading to potent antiproliferative effects in sensitive cancer cell lines.[1][2] This guide synthesizes the current understanding of this compound's pharmacology and outlines the experimental basis for its ongoing investigation as a potential cancer therapeutic.

Core Mechanism of Action: PPARγ Inverse Agonism

This compound exerts its effects through a precise molecular mechanism. As a covalent inverse agonist, it binds to the PPARγ ligand-binding domain. This binding event stabilizes the interaction between PPARγ and nuclear receptor corepressors (NCOR1 and NCOR2).[2] The strengthening of this corepressor complex leads to the repression of PPARγ target gene transcription, which in turn inhibits cancer cell proliferation.[1][2]

The following diagram illustrates the signaling pathway of this compound:

Caption: Mechanism of action of this compound as a PPARγ inverse agonist.

In Vitro Efficacy of this compound

The primary focus of published research on this compound has been on bladder cancer, where its efficacy is most pronounced. The UM-UC-9 bladder cancer cell line, which exhibits a focal amplification of the PPARG gene, is particularly sensitive to this compound.[3]

| Parameter | Cell Line | Value | Reference |

| IC50 (Cellular Reporter Assay) | - | 0.17 nM | [2][4] |

| IC50 (Antiproliferative Assay) | UM-UC-9 | 3.4 nM | [4] |

Potential in Other Cancer Types

While extensive data on cancer types other than bladder cancer is not yet publicly available, the discovery process for this compound included a broad screening effort to identify other potentially sensitive cell lines. A PRISM multiplexed cancer cell line platform was utilized for this purpose, though the specific results of this screen are detailed in the supplementary materials of the primary research publications and are not available in the public domain search results. The investigation into PPARγ inverse agonists as a therapeutic strategy is an emerging field, with the potential for efficacy in other malignancies dependent on the role of PPARγ in those specific cancer types.[5]

Experimental Protocols

The following outlines the general methodologies employed in the evaluation of this compound.

Antiproliferative Assays

-

Cell Seeding: Cancer cell lines, such as UM-UC-9, are seeded in multi-well plates at a specified density.

-

Compound Treatment: A dilution series of this compound is added to the cells, typically ranging from picomolar to micromolar concentrations.

-

Incubation: The cells are incubated with the compound for a defined period, for example, 7 days, to assess the effect on proliferation.[4]

-

Readout: Cell viability is measured using a colorimetric assay (e.g., CellTiter-Glo®) or by direct cell counting.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to inhibit cell proliferation by 50%.

Gene Expression Analysis

-

Cell Treatment: Cells are treated with this compound at a concentration known to be effective (e.g., 200 nM).

-

RNA Isolation: After a specified treatment duration, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis and qPCR: The RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative polymerase chain reaction (qPCR) to measure the expression levels of PPARγ target genes.

-

RNA Sequencing: For a broader understanding of gene expression changes, RNA sequencing can be performed. Libraries are prepared from the isolated RNA and sequenced on a platform such as the Illumina HiSeq.

The following diagram illustrates a general experimental workflow for evaluating this compound:

Caption: A generalized workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a promising, potent, and selective tool for probing the biology of PPARγ inverse agonism. Its significant antiproliferative effects in bladder cancer models underscore its potential as a targeted therapy. While the full spectrum of its activity in other cancer types is still under investigation, the methodologies and data presented in this guide provide a solid foundation for further research and development in this area. Future studies, including the public dissemination of broader screening results, will be crucial in delineating the full therapeutic potential of this compound across a wider range of malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-4931 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] As a nuclear receptor, PPARγ plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In certain cancer types, particularly those with PPARG gene amplification such as specific bladder cancers, PPARγ is a key driver of oncogenesis.[1] this compound exerts its effects by binding to PPARγ and promoting the recruitment of corepressors, leading to the repression of PPARγ target genes.[1] This activity results in antiproliferative effects in sensitive cancer cell lines, making this compound a valuable tool for studying the therapeutic potential of PPARγ inverse agonism in cancer biology.[1]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture-based assays to assess its biological activity.

Mechanism of Action: PPARγ Inverse Agonism

In its basal state, the PPARγ/RXR heterodimer can be bound to DNA at Peroxisome Proliferator Response Elements (PPREs) and associated with corepressor proteins like NCOR1 and SMRT, leading to transcriptional repression. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes.

This compound, as a covalent inverse agonist, binds to PPARγ and stabilizes the interaction with corepressors, enhancing transcriptional repression of PPARγ target genes. This leads to downstream cellular effects such as the inhibition of proliferation in PPARγ-dependent cancer cells.

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Assay Type | Reference |

| UM-UC-9 | Bladder Carcinoma | 1.1 | Cell Proliferation | [1] |

| 5637 | Bladder Carcinoma | Sensitive | Colony Formation | [1] |

| HT1197 | Bladder Carcinoma | Sensitive | Colony Formation | [1] |

Note: "Sensitive" indicates antiproliferative effects were observed at a concentration of 100 nM.[1]

Table 2: Effect of this compound on PPARγ Target Gene Expression

| Target Gene | Function | Effect of this compound | Cell Line |

| FABP4 | Fatty Acid Binding | Downregulation | UM-UC-9 |

| ANXA3 | Annexin A3 | Downregulation | UM-UC-9 |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol is designed to assess the antiproliferative effects of this compound on a sensitive cell line such as UM-UC-9.

Materials:

-

This compound (stock solution in DMSO)

-

UM-UC-9 cells (or other sensitive cell line)

-

Complete growth medium (e.g., EMEM with 10% FBS, 2mM L-glutamine, 1% Non-Essential Amino Acids)[2]

-

96-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture UM-UC-9 cells according to standard protocols.[2]

-

Trypsinize and resuspend cells in complete growth medium.

-

Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the log of the this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit.

-

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

This compound (stock solution in DMSO)

-

UM-UC-9 cells (or other appropriate cell line)

-

Complete growth medium

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate containing 2 mL of complete growth medium.

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a DMSO vehicle control.

-

Incubate the plates for 7-14 days at 37°C, 5% CO₂, changing the medium with fresh compound every 3-4 days.

-

-

Colony Staining and Quantification:

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Gently wash the wells with water until the background is clear.

-

Allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Protocol 3: Analysis of PPARγ Target Gene Expression by RT-qPCR

This protocol details how to measure changes in the mRNA levels of PPARγ target genes, such as FABP4, following treatment with this compound.

Materials:

-

This compound (stock solution in DMSO)

-

UM-UC-9 cells

-

6-well plates

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit

-

qPCR master mix (containing SYBR Green)

-

Primers for target genes (e.g., FABP4, ANXA3) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment:

-

Seed UM-UC-9 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with a specific concentration of this compound (e.g., 100 nM) or DMSO vehicle control for 24-48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

Experimental Workflow

References

Application Notes and Protocols for Utilizing BAY-4931 in a TR-FRET Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] As an inverse agonist, this compound promotes the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCOR1) and 2 (NCOR2), to the PPARγ ligand-binding domain (LBD), leading to the transcriptional repression of target genes.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for studying molecular interactions, making it an ideal platform for characterizing the binding and activity of compounds like this compound.[3][4][5][6][7]

These application notes provide a detailed protocol for a TR-FRET-based PPARγ corepressor recruitment assay to characterize the activity of this compound. The assay measures the interaction between the PPARγ LBD and a peptide derived from the corepressor NCOR2.

Principle of the TR-FRET Assay

The TR-FRET assay for PPARγ corepressor recruitment is based on the principle of FRET between a lanthanide donor fluorophore and a suitable acceptor fluorophore. In this application, the PPARγ LBD is tagged (e.g., with GST or a His-tag), and a terbium (Tb)- or europium (Eu)-labeled antibody against the tag serves as the TR-FRET donor. A peptide derived from the NCOR2 corepressor, containing the receptor interaction domain, is labeled with an acceptor fluorophore (e.g., fluorescein or d2).

When this compound, an inverse agonist, binds to the PPARγ LBD, it induces a conformational change that promotes the recruitment of the NCOR2 peptide. This brings the donor and acceptor fluorophores into close proximity (typically within 1-10 nm), allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio.[3][4][6][7] The intensity of the FRET signal is directly proportional to the extent of the PPARγ-NCOR2 interaction.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PPARγ inverse agonist, leading to the recruitment of the NCOR corepressor complex and subsequent transcriptional repression.

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Quantitative Data

The following table summarizes the quantitative data for this compound in a LanthaScreen™ TR-FRET PPARγ corepressor recruitment assay using the NCOR2 (Smrt ID2) peptide.

| Compound | Assay Type | Parameter | Value |

| This compound | LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment (NCOR2 peptide) | EC50 | 0.17 nM |

| Emax | 100% |

Data presented is representative of values reported in the literature.

Experimental Protocols

Materials and Reagents

-

PPARγ-LBD Protein: Recombinant human PPARγ ligand-binding domain (LBD) with a suitable tag (e.g., GST or 6xHis).

-

NCOR2 Peptide: A biotinylated or fluorescein-labeled synthetic peptide containing the nuclear receptor interaction domain of NCOR2 (e.g., Biotin-GHSFADPASNLGLEDIIRKALMG-amide).

-

TR-FRET Donor: Terbium (Tb)-labeled anti-GST or anti-His antibody (if using a tagged PPARγ-LBD).

-

TR-FRET Acceptor: Streptavidin-d2 or another suitable acceptor if using a biotinylated peptide.

-

This compound: Test compound, prepared in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 25 mM MOPS (pH 7.4), 25 mM KCl, 1 mM EDTA, 0.01% fatty acid-free BSA, 0.01% Tween-20, and 1 mM TCEP.

-

Microplates: Low-volume, 384-well black polystyrene microplates.

-

Plate Reader: A TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission detection at ~495 nm (for Terbium) and ~520 nm (for fluorescein) or ~665 nm (for d2).

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound TR-FRET assay.

Assay Protocol

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.

-

-

Reagent Preparation:

-

Thaw all protein and peptide stocks on ice.

-

Prepare working solutions of PPARγ-LBD, NCOR2 peptide, Tb-labeled antibody, and Streptavidin-d2 in chilled assay buffer at the desired concentrations. Note: Optimal concentrations of each reagent should be determined empirically through titration experiments. As a starting point, low nanomolar concentrations are often used.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 5 µL) of the diluted this compound solutions or vehicle control (DMSO in assay buffer) into the wells of a 384-well plate.

-

Add the PPARγ-LBD solution (e.g., 5 µL) to each well.

-

Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the receptor.

-

Prepare a mixture of the NCOR2 peptide and the TR-FRET donor and acceptor reagents in assay buffer.

-

Add this mixture (e.g., 10 µL) to each well.

-

Incubate the plate for the recommended time (e.g., 1-3 hours) at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to ~340 nm.

-

Record the emission at two wavelengths: ~495 nm (donor) and ~520 nm or ~665 nm (acceptor, depending on the acceptor fluorophore).

-

The plate reader should be configured for time-resolved fluorescence measurements, with a delay time (e.g., 50-100 µs) and an integration time (e.g., 100-400 µs).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

-

Normalize the data to a positive control (e.g., a known potent inverse agonist) and a negative control (vehicle).

-

Plot the normalized TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

-

Conclusion

The TR-FRET-based PPARγ corepressor recruitment assay is a powerful tool for characterizing the inverse agonist activity of compounds like this compound. This homogeneous, high-throughput compatible assay provides a quantitative measure of the compound's ability to promote the interaction between PPARγ and its corepressors. The detailed protocol and guidelines presented here should enable researchers to successfully implement this assay for the screening and characterization of novel PPARγ modulators.

References

- 1. biorxiv.org [biorxiv.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Proliferation Assay with BAY-4931

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] As a key regulator of cellular differentiation, lipid metabolism, and inflammation, PPARγ has emerged as a therapeutic target in various diseases, including cancer.[3][4] In certain cancer types, such as muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[3][4] Inverse agonists of PPARγ, like this compound, function by stabilizing the interaction between PPARγ and nuclear receptor corepressors (e.g., NCOR1 and NCOR2), leading to the repression of target gene transcription and subsequent anti-proliferative effects in sensitive cell lines.[3][5]

These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in a cell-based assay, using the UM-UC-9 human bladder cancer cell line as a primary example.

Mechanism of Action: PPARγ Inverse Agonism

This compound exerts its anti-proliferative effects through a specific molecular mechanism involving the PPARγ nuclear receptor. In its basal state, PPARγ can be transcriptionally active. This compound, as a covalent inverse agonist, binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor that promotes the recruitment and stabilization of corepressor proteins, such as NCOR2.[3][5] The stabilized PPARγ-corepressor complex then binds to PPAR response elements (PPREs) on the DNA, leading to the repression of target gene transcription. This ultimately results in the inhibition of cell proliferation in cancer cells where PPARγ is a key driver.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Assay Type | Cell Line/Target | Parameter | Value | Reference |

| Biochemical Assay | PPARγ | IC50 | 0.17 nM | [1] |

| Cell Proliferation Assay | UM-UC-9 | IC50 | 3.4 nM | [1] |

| Anti-proliferative Effect | Various sensitive cell lines | Concentration | 100 nM | [3][5] |

Experimental Protocol: Cell-Based Proliferation Assay

This protocol details the steps for determining the anti-proliferative effect of this compound on the UM-UC-9 human bladder cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials

-

This compound (stock solution in DMSO)

-

UM-UC-9 cells

-

Growth Medium: EMEM (EBSS) supplemented with 2mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 10% Fetal Bovine Serum (FBS)

-

0.05% Trypsin/EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS, sterile-filtered)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570-600 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Procedure

Day 1: Cell Seeding

-

Culture UM-UC-9 cells in T-75 flasks until they reach 70-80% confluency.

-

Aspirate the growth medium and wash the cells with sterile PBS.

-

Add 2-3 mL of 0.05% Trypsin/EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Day 2: Compound Treatment

-

Prepare a series of dilutions of this compound in growth medium. A suggested concentration range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

-

Return the plate to the incubator.

Day 9: MTT Assay

-

After 7 days of incubation, carefully aspirate the medium from each well.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate at 37°C for 3 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

After incubation, add 150 µL of MTT solvent to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Read the absorbance at 590 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Expected Results

Treatment of UM-UC-9 cells with this compound is expected to result in a dose-dependent decrease in cell proliferation. The IC50 value should be in the low nanomolar range, consistent with published data.

Troubleshooting

-

High background: Ensure complete removal of phenol red-containing medium before adding MTT reagent and solvent.

-

Low signal: Check cell seeding density and viability. Ensure formazan crystals are fully dissolved before reading the absorbance.

-

Inconsistent results: Ensure accurate pipetting and uniform cell seeding. Use a multichannel pipette for additions where possible.

This protocol provides a robust method for evaluating the anti-proliferative effects of this compound. The use of a well-characterized PPARγ-dependent cell line and a standardized proliferation assay will enable researchers to generate reliable and reproducible data for preclinical drug development and mechanistic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of BAY-4931 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BAY-4931, a potent and selective covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Compound Information and Properties

This compound is a small molecule inhibitor with a molecular weight of 421.83 g/mol .[1][6][7] It is characterized as a light yellow to light brown solid.[1] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][8][9]

Table 1: Physicochemical and Storage Data for this compound

| Property | Value | Citations |

| Molecular Formula | C₂₂H₁₆ClN₃O₄ | [1][6] |

| Molecular Weight | 421.83 g/mol | [1][6][7] |

| Appearance | Solid, Light yellow to light brown | [1] |

| CAS Number | 423150-91-8 | [1][6] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][6][7][10] |

| Solubility in DMSO | Up to 125 mg/mL (296.33 mM) | [1] |

| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [1][7] |

| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1][10] |

Experimental Protocols

2.1. Materials and Equipment

-

This compound solid powder

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile, disposable pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Ultrasonic bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2. Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

-

Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of atmospheric moisture, which can affect the compound's stability and solubility.[11]

-

Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.218 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 421.83 g/mol = 0.004218 g = 4.218 mg

-

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.218 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly for several minutes to facilitate dissolution.

-

If the compound does not fully dissolve, brief sonication or warming the solution to a temperature no higher than 50°C can be employed.[1][12] One source indicates that achieving a high concentration of 125 mg/mL in DMSO may require ultrasonication and heating to 70°C.[1]

-

-

Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

2.3. Storage and Handling of Stock Solution

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed cryovials.[13]

-

Long-Term Storage: For long-term storage, store the aliquots at -80°C, where they are stable for up to 6 months.[1][10]

-

Short-Term Storage: For short-term storage, aliquots can be kept at -20°C for up to one month.[1][10]

-

Handling: When using an aliquot, thaw it completely and bring it to room temperature before opening. Any unused portion of a thawed aliquot should generally be discarded to ensure experimental consistency.

2.4. Preparation of Working Solutions

Due to the poor aqueous solubility of this compound, direct dilution of the DMSO stock solution into aqueous buffers or cell culture media can cause precipitation.[8]

-

Intermediate Dilutions: It is best practice to perform initial serial dilutions in DMSO to lower the concentration before the final dilution into the aqueous medium.

-

Final Dilution: Add the final, diluted DMSO sample to your buffer or incubation medium.

-

Vehicle Control: In all experiments, it is critical to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental samples.[13] The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[13]

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - American Chemical Society - Figshare [acs.figshare.com]

- 4. tebubio.com [tebubio.com]

- 5. tebubio.com [tebubio.com]

- 6. This compound Supplier | CAS 423150-91-8 | AOBIOUS [aobious.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]

- 11. benchchem.com [benchchem.com]

- 12. file.selleckchem.com [file.selleckchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: BAY-4931 Treatment of Bladder Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). In the context of bladder cancer, particularly muscle-invasive luminal subtypes, PPARγ is considered a critical lineage driver.[1] Activation of PPARγ, through genetic alterations such as gene amplification or mutations in its heterodimeric partner Retinoid X Receptor Alpha (RXRα), can contribute to oncogenesis.[1] this compound exerts its anti-cancer effects by binding to PPARγ and promoting the recruitment of corepressors, leading to the downregulation of PPARγ target genes and subsequent inhibition of cancer cell proliferation.[1] These application notes provide detailed protocols for studying the effects of this compound on bladder cancer cell lines.

Data Presentation

The antiproliferative activity of this compound has been quantified in the UM-UC-9 bladder cancer cell line, which is characterized by PPARG focal gene amplification.[1]

Table 1: Antiproliferative Activity of this compound in Bladder Cancer Cell Lines

| Cell Line | Genetic Alteration | IC50 (nM) | Reference |

| UM-UC-9 | PPARG Amplification | 3.4 | [1] |

| 5637 | PPARG Amplification | Data not available | |

| HT-1197 | RXRα p.S427F Mutation | Data not available |

Note: While 5637 and HT-1197 are relevant cell lines for studying PPARγ inverse agonists, specific IC50 values for this compound were not identified in the reviewed literature. Researchers are encouraged to determine these values empirically.

Mandatory Visualizations

Caption: this compound mechanism of action in bladder cancer cells.

Caption: Workflow for assessing this compound effects on bladder cancer cells.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

UM-UC-9 (ATCC® CRL-1749™) - PPARG amplification

-

5637 (ATCC® HTB-9™) - PPARG amplification

-